

Benchmarking Simulation Codes with Carbon-10 Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: Carbon-10

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This guide provides a detailed comparison of experimental data for the **Carbon-10** (^{10}C) isotope with theoretical calculations from the ab initio No-Core Shell Model (NCSM). The objective is to offer a benchmark for the validation and refinement of nuclear simulation codes, which are critical tools in various scientific fields, including nuclear physics, astrophysics, and medical isotope research.

Data Presentation: Experimental vs. Theoretical

The performance of simulation codes is critically evaluated by their ability to reproduce experimental findings. Below are tables summarizing the key experimental properties of ^{10}C and a comparison of its ground-state energy with NCSM calculations using different nucleon-nucleon (NN) interactions.

Table 1: Key Experimental Properties of **Carbon-10**

Property	Experimental Value	Reference
Half-life ($t_{1/2}$)	19.290(12) s	[1]
Decay Mode	β^+ (positron emission)	[1]
Superaligned $0^+ \rightarrow 0^+$ Branching Ratio	1.4638(50)%	[1][2]
Atomic Mass	10.01685322(7) u	[1]
Mass Excess	15.69867 MeV	[1]
Spin and Parity (J^π)	0^+	[1]

Table 2: Comparison of Experimental and Calculated Ground-State Energy of **Carbon-10**

The ground-state energy is a fundamental property that can be directly compared with theoretical predictions. The experimental ground-state energy is derived from the mass excess. The No-Core Shell Model (NCSM) is an ab initio method that calculates nuclear properties from fundamental interactions between nucleons. The following table compares the experimental ground-state energy of ^{10}C with NCSM calculations using four different realistic NN interactions. [3]

Nucleon-Nucleon (NN) Interaction	Calculated Ground-State Energy (MeV)	Deviation from Experiment (MeV)
Experimental Value	-60.3204 MeV	N/A
CDB2K	-58.98(51)	+1.34
INOY	-60.31(48)	+0.01
N ³ LO	-56.51(1)	+3.81
N ² LO_opt	-63.13(52)	-2.81

Note: The experimental ground-state energy is calculated from the binding energy. The values presented from the NCSM calculations are extrapolated from the source data.[3] While ab initio calculations for decay properties like half-life and branching ratios are an active area of

research, a direct tabulated comparison for ^{10}C from a recent publication was not available at the time of this guide's compilation.

Experimental Protocols

The accuracy of the experimental data is paramount for benchmarking. Below are detailed methodologies for the key experiments cited.

Measurement of Atomic Mass and Mass Excess

The atomic mass of short-lived isotopes like ^{10}C is measured with high precision using techniques such as Penning Trap Mass Spectrometry (PTMS) and Time-of-Flight (TOF) Mass Spectrometry.^{[4][5]}

Penning Trap Mass Spectrometry (PTMS):

- **Ion Production and Trapping:** ^{10}C ions are produced, for example, by irradiating a Boron-10 target with protons.^[1] The resulting ^{10}C atoms are ionized and guided into a Penning trap, which consists of a strong, uniform magnetic field and a weaker electrostatic quadrupole field. This configuration confines the ions radially and axially.
- **Cyclotron Frequency Measurement:** Inside the trap, the ions perform a characteristic motion with a well-defined cyclotron frequency, which is inversely proportional to their mass-to-charge ratio.
- **Detection:** The cyclotron frequency is determined by applying a radiofrequency field and observing the resonance, which leads to an increase in the ions' kinetic energy. This energy gain is detected, allowing for a precise determination of the frequency and, consequently, the mass.^[6]

Time-of-Flight (TOF) Mass Spectrometry:

- **Ion Production and Acceleration:** Similar to PTMS, ^{10}C ions are produced and then accelerated to a known kinetic energy.
- **Flight Path:** The ions travel through a field-free drift tube of a known length.

- **Time Measurement:** The time it takes for the ions to traverse the flight path is measured with high precision. Since the kinetic energy and flight path length are known, the mass of the ions can be determined from their time of flight.[\[7\]](#)

Measurement of Half-life and Beta-Decay Branching Ratio

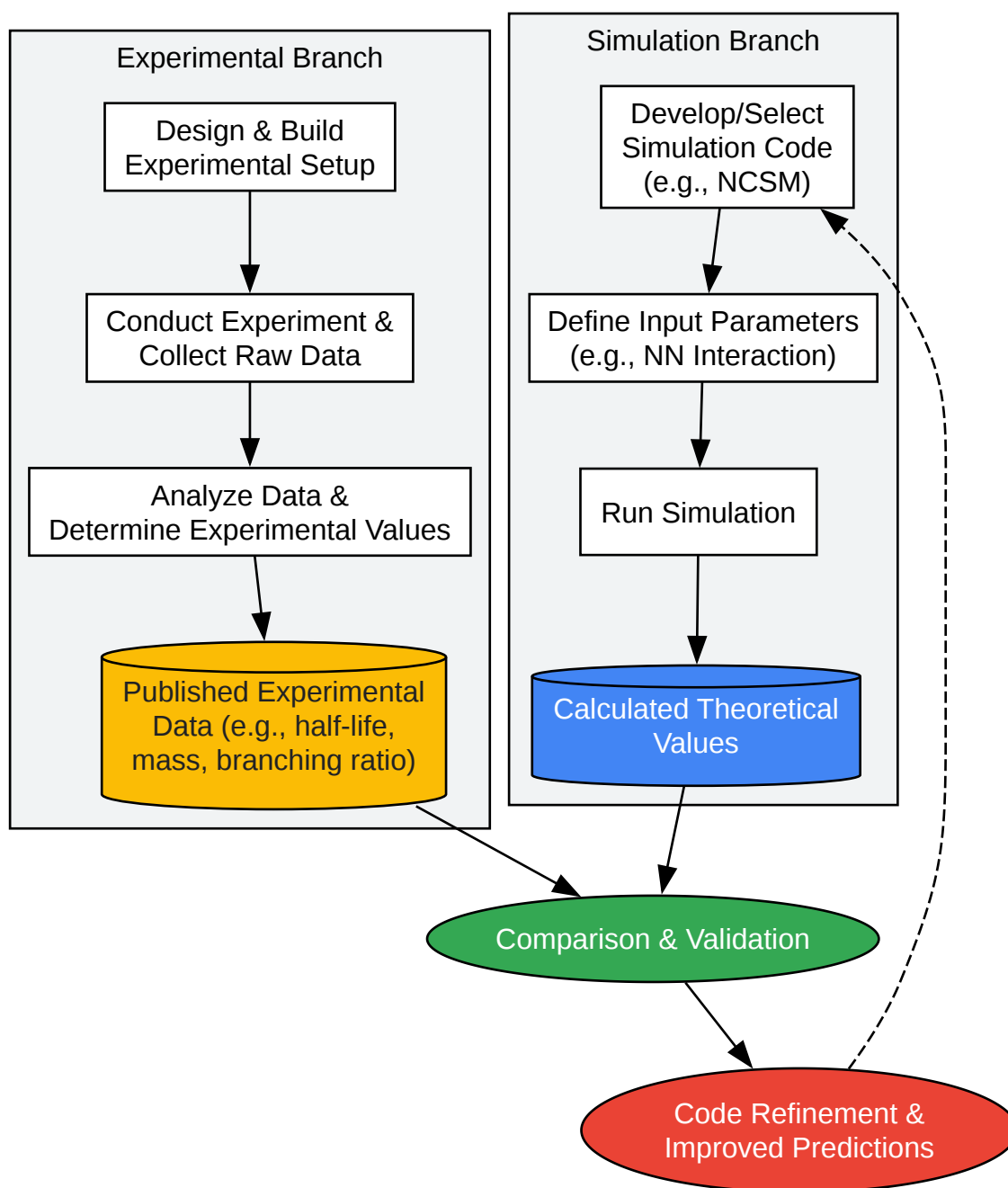
The half-life and branching ratio of the superallowed β -decay of ^{10}C are crucial for testing the Standard Model of particle physics. These are typically measured using a combination of ion implantation and radiation detection.

- **Beam Production and Implantation:** A beam of ^{10}C ions is produced and directed to a detection setup. The ions are implanted into a thin foil or a sensitive detector.
- **Gamma-Ray Spectroscopy:** The decay of ^{10}C is followed by the emission of gamma rays with specific energies. High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these gamma rays with high resolution.[\[2\]](#)
- **Coincidence Measurements:** To distinguish the gamma rays from the superallowed decay branch from background radiation and other decay branches, coincidence measurements are often employed. This involves detecting both the emitted positron (or its annihilation gamma rays) and the subsequent gamma ray from the daughter nucleus simultaneously.
- **Data Analysis:** The half-life is determined by measuring the decay rate over time. The branching ratio is calculated from the relative intensities of the gamma rays associated with the different decay branches, after correcting for detector efficiencies and other experimental factors.[\[2\]](#)

Visualizations

Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking simulation codes with experimental data.

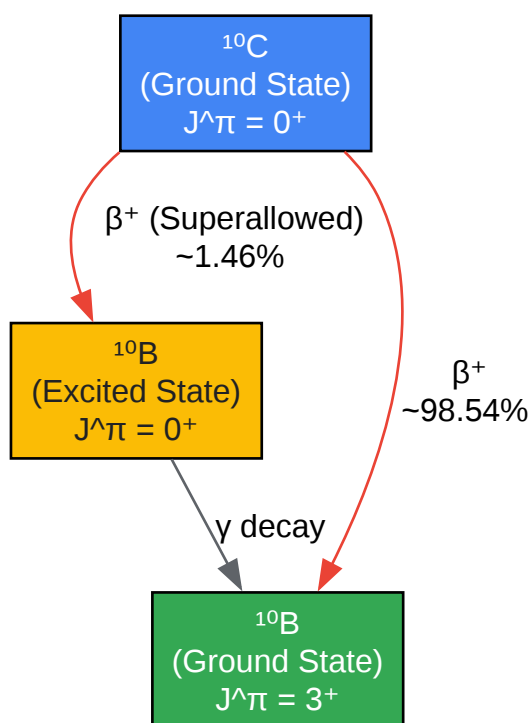


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Caption: Workflow for benchmarking simulation codes with experimental data.

Carbon-10 Beta Decay Pathway

The primary decay mode of **Carbon-10** is through positron emission (β^+ decay) to Boron-10. The superallowed $0^+ \rightarrow 0^+$ transition is of particular interest for fundamental physics studies.



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Caption: Simplified decay scheme of **Carbon-10** to Boron-10.

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References

- 1. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- 2. [2004.02559] Branching ratio of the super-allowed beta decay of ^{10}C [[arxiv.org](https://arxiv.org/abs/2004.02559)]
- 3. [2211.00281] Ab initio no-core shell model description of $^{10-14}\text{C}$ isotopes [[arxiv.org](https://arxiv.org/abs/2211.00281)]
- 4. hermes.ihep.su:8001 [hermes.ihep.su:8001]
- 5. FSU AMO Physics - Precision Penning Ion Trap Mass Spectrometry [fsunuc.physics.fsu.edu]
- 6. Penning-Trap developments: experimental techniques - Experimental Medical Physics - LMU Munich [med.physik.uni-muenchen.de]

- 7. Time-of-flight mass measurements of exotic nuclei [inis.iaea.org]
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